N5-(pyridin-3-ylmethyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidines are six-membered heterocyclic organic compounds containing two nitrogen atoms at the 1st and 3rd positions . They are integral parts of DNA and RNA and impart diverse pharmacological properties . Triazolopyrimidines are a subclass of pyrimidines, composed of a triazole ring fused with a pyrimidine ring . They have been extensively studied due to their significant biological activities .
Synthesis Analysis
Pyrimidines and their derivatives can be synthesized through various methods. For instance, one method involves reacting chalcone with guanidine hydrochloride . Another method involves a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones .Molecular Structure Analysis
The molecular structure of pyrimidines includes a six-membered ring with two nitrogen atoms. In the case of triazolopyrimidines, an additional triazole ring is fused to the pyrimidine ring .Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions due to the presence of nitrogen atoms and the ability to form hydrogen bonds. They can participate in reactions such as alkylation, acylation, halogenation, and nitration .Physical And Chemical Properties Analysis
Pyrimidines are colorless compounds and are much weaker bases than pyridine. They are also soluble in water .Scientific Research Applications
Anti-Gastric Cancer Activity
This compound has been studied for its potential anti-proliferation effects on gastric cancer cells. Quantitative structure–activity relationship (QSAR) studies have been performed to predict the anti-gastric cancer effect of [1,2,3]triazolo[4,5-d]pyrimidine derivatives . These studies help in understanding the key descriptors that contribute to the compound’s efficacy and may aid in screening out efficient and novel drugs for treating gastric cancer.
Bioisostere of Purine Nucleus
The [1,2,3]triazolo[4,5-d]pyrimidine scaffold is known as a bioisostere of the purine nucleus . Bioisosteres are compounds with similar physical and chemical properties that can produce similar biological effects. This property makes the compound valuable in drug design, where it can be used to replace purine in medicinal compounds to potentially improve pharmacokinetics or reduce toxicity.
Synthesis of 8-Azapurine Derivatives
A three-step synthetic pathway has been developed for the synthesis of fully decorated 8-azapurines, with special attention on 6-alkyl-8-azapurines . This compound serves as a precursor in the synthesis, which is significant for creating a diverse library of 8-azapurines starting from various alkynes, azides, and amidines.
LSD1 Inhibitor Design
Docking studies suggest that the [1,2,3]triazolo[4,5-d]pyrimidine scaffold can be used as a template for designing new LSD1 inhibitors . LSD1 is a target for cancer therapy, and inhibitors can play a role in epigenetic regulation. The interaction between the nitrogen atom in the pyridine ring and specific amino acids in LSD1 could be responsible for the improved activity, making this compound a valuable lead in drug discovery.
Anticancer Activity Against Breast and Colon Cancer
Derivatives of this compound have been studied for in vitro anticancer activity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines . The results demonstrated decent activities against these cancer cells, suggesting the potential of these derivatives as anticancer agents.
Mechanism of Action
Target of Action
The primary target of this compound is currently under investigation. It has been suggested that it may have anti-gastric cancer effects .
Mode of Action
It is believed to interact with its targets in a way that inhibits the proliferation of gastric cancer cells .
Biochemical Pathways
It is known that the compound is involved in the inhibition of gastric cancer cell proliferation . The downstream effects of this inhibition are currently being studied.
Result of Action
The result of the compound’s action is believed to be the inhibition of gastric cancer cell proliferation . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of gastric cancer.
Future Directions
properties
IUPAC Name |
7-N-(4-methylphenyl)-5-N-(pyridin-3-ylmethyl)-2H-triazolo[4,5-d]pyrimidine-5,7-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N8/c1-11-4-6-13(7-5-11)20-15-14-16(24-25-23-14)22-17(21-15)19-10-12-3-2-8-18-9-12/h2-9H,10H2,1H3,(H3,19,20,21,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYUTQZQGGLRMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=NNN=C32)NCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N5-(pyridin-3-ylmethyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.